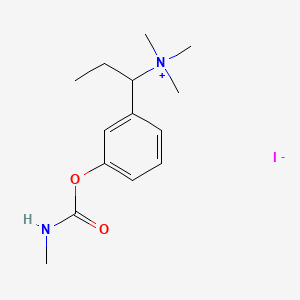
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is a chemical compound with a complex structure. It is an ester of carbamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide typically involves the reaction of carbamic acid derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl carbamate with 3-(alpha-trimethylammoniopropyl)phenyl iodide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodide group.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted phenyl esters, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active carbamate species, which can then interact with biological molecules. The iodide group may also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar in structure but lacks the trimethylammoniopropyl group.
Carbamic acid, methyl-, 3-(dimethylamino)phenyl ester: Contains a dimethylamino group instead of the trimethylammoniopropyl group.
Carbamic acid, methyl-, 3-(ethylamino)phenyl ester: Contains an ethylamino group instead of the trimethylammoniopropyl group.
Uniqueness
Carbamic acid, methyl-, 3-(alpha-trimethylammoniopropyl)phenyl ester, iodide is unique due to the presence of the trimethylammoniopropyl group and iodide, which confer specific reactivity and biological activity. This makes it distinct from other carbamate esters and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63981-66-8 |
|---|---|
Formule moléculaire |
C14H23IN2O2 |
Poids moléculaire |
378.25 g/mol |
Nom IUPAC |
trimethyl-[1-[3-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-13(16(3,4)5)11-8-7-9-12(10-11)18-14(17)15-2;/h7-10,13H,6H2,1-5H3;1H |
Clé InChI |
VDLAMFAKUHJWPO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=CC=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


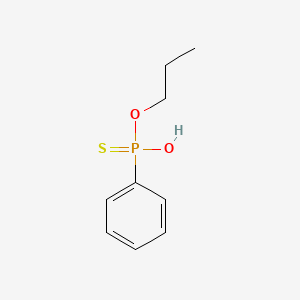

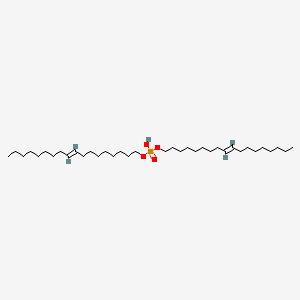
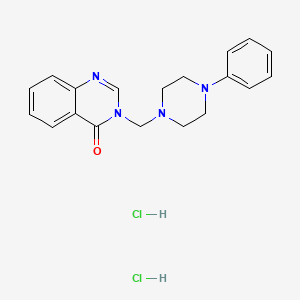
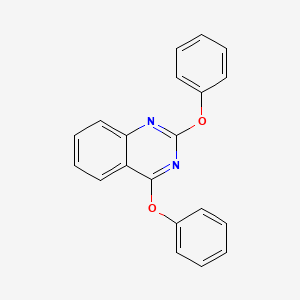
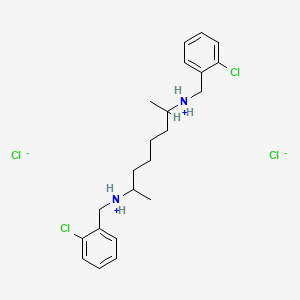
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
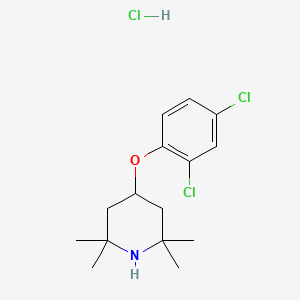
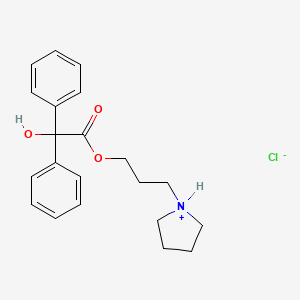

![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
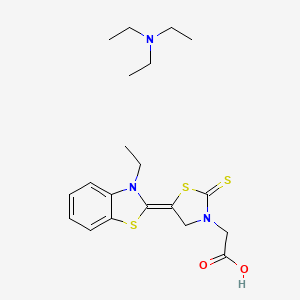
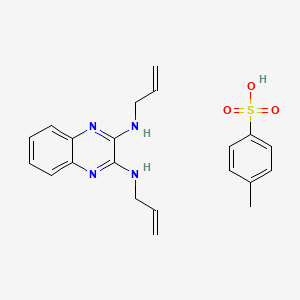
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
